molecular formula C17H26N2O2 B8027313 (S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate

(S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate

Cat. No. B8027313
M. Wt: 290.4 g/mol
InChI Key: CAAZPJWHENFKCC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are closely related to your compound, has been extensively studied . A common method involves the N-heterocyclization of primary amines with diols . Another method involves an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .


Molecular Structure Analysis

The molecular structure of similar compounds such as “(S)-(1-Benzylpyrrolidin-3-yl)methanol” has been analyzed . The molecular formula of this compound is C12H17NO .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate” are not available, pyrrolidine derivatives are known to undergo various chemical reactions . For instance, they can participate in C(sp3)-H alkylation and arylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “(S)-(1-Benzylpyrrolidin-3-yl)methanol” have been reported . It is a liquid at room temperature .

Safety and Hazards

Safety information for similar compounds such as “(S)-1-Benzylpyrrolidin-3-yl methanesulfonate” and “[(1-benzylpyrrolidin-3-yl)methyl]urea” is available . They are labeled with the GHS07 pictogram and have hazard statements H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

The primary targets of (S)-tert-Butyl 1-benzylpyrrolidin-3-yl(methyl)carbamate are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding the compound’s targets will allow for a summary of the affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Once the mode of action is understood, it will be possible to describe these effects in detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

properties

IUPAC Name

tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18(4)15-10-11-19(13-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAZPJWHENFKCC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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